7-phenyl-8H-pteridin-4-one
CAS No.:
Cat. No.: VC13313719
Molecular Formula: C12H8N4O
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N4O |
|---|---|
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 7-phenyl-8H-pteridin-4-one |
| Standard InChI | InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) |
| Standard InChI Key | CDPVXHVRRKILEV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
7-Phenyl-8H-pteridin-4-one features a bicyclic pteridine core fused with a phenyl group at position 7 (Fig. 1). The "8H" designation indicates partial saturation at the 7,8-positions, stabilizing the planar aromatic system. X-ray crystallography of analogous pteridin-4-ones reveals a nearly flat heterocyclic ring with bond lengths consistent with conjugated π-systems . The phenyl group adopts a perpendicular orientation relative to the pteridine plane, minimizing steric hindrance and enabling π-π stacking interactions in biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈N₄O | |
| Molecular Weight | 224.22 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 | |
| logP (Predicted) | 1.8 ± 0.3 | |
| Solubility (DMSO) | >10 mM |
Synthetic Methodologies
Negishi Cross-Coupling
A scalable route involves Negishi coupling of pteridine-O-sulfonates with phenylzinc reagents. For example, 4-amino-2-(N,N-dimethylaminomethyleneamino)-6-bromopterin undergoes palladium-catalyzed coupling with phenylzinc chloride, yielding 6-phenyl intermediates. Subsequent hydrolysis with 1M NaOH eliminates protecting groups, affording 7-phenyl-8H-pteridin-4-one in 59% yield (Eq. 1) :
Aza-Wittig Heterocyclization
Alternative synthesis employs intermolecular aza-Wittig reactions. Treatment of 2-azidophenylacetic acid with triphenylphosphine generates reactive iminophosphorane intermediates, which cyclize with ketones to form the pteridine core. Introducing phenyl groups at strategic positions is achieved using substituted benzaldehydes .
Pharmacological Activity
Kinase Inhibition
7-Phenyl-8H-pteridin-4-one derivatives exhibit nanomolar inhibition of CDK4/6 and FLT3 kinases, critical targets in oncology . For instance, compound L2 (a 7-phenyl analog) inhibits CDK4/6 with IC₅₀ values of 16.7 nM and 30.5 nM, respectively, inducing G₀/G₁ arrest in breast cancer cells . The phenyl group enhances hydrophobic interactions with the kinase ATP-binding pocket, as shown in molecular docking studies .
Table 2: Antiproliferative Activity
| Cell Line | IC₅₀ (μM) | Target Kinase | Source |
|---|---|---|---|
| MV4-11 (AML) | 0.044 | FLT3-ITD | |
| HCT116 (Colon) | 0.65 | CDK4/6 | |
| HeLa (Cervical) | 0.70 | CDK4/6 |
Mechanism of Action
The compound suppresses phosphorylation of FLT3 and downstream STAT5/ERK pathways, triggering apoptosis in acute myeloid leukemia (AML) cells . In solid tumors, it inhibits Rb protein phosphorylation, blocking cell cycle progression at the G₁/S checkpoint .
Applications in Drug Development
Anticancer Agents
Structural optimization focuses on substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to enhance potency. Analog 7g (4-nitrophenyl derivative) shows a 30.2 mm inhibition zone against Staphylococcus aureus, comparable to chloramphenicol .
Selectivity Profiling
7-Phenyl-8H-pteridin-4-one exhibits >100-fold selectivity for CDK4/6 over CDK1/2/7/9, reducing off-target effects . This specificity is attributed to the unique volume of the CDK4/6 active site, accommodating the phenyl substituent without steric clashes .
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